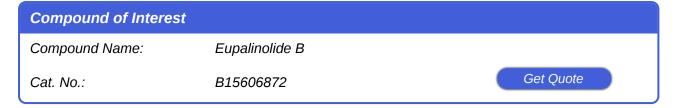


Eupalinolide B: Dosing and Administration in Preclinical Animal Studies

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Application Notes and Protocols for Researchers

Eupalinolide B (EB), a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant therapeutic potential in a variety of preclinical animal models.[1][2] Its anti-cancer, anti-inflammatory, and other pharmacological activities are currently under investigation.[2][3][4] These notes provide a comprehensive summary of the dosing and administration protocols for **Eupalinolide B** as reported in key animal studies, intended to guide researchers in designing and executing their own in vivo experiments.

Summary of Dosing Regimens

The following table summarizes the effective dosing and administration of **Eupalinolide B** across various animal models and disease indications.



Disease/ Model	Animal Model	Dosage	Route of Administr ation	Dosing Schedule	Duration	Referenc e
Oncology						
Pancreatic Cancer	Xenograft Nude Mice	20-40 mg/kg	Intraperiton eal (i.p.)	Daily	4 weeks	[1][3]
Liver Cancer	Xenograft Nude Mice	25-50 mg/kg	Intraperiton eal (i.p.)	Every 2 days	3 weeks	[3]
Laryngeal Cancer	Xenograft Nude Mice	Not Specified	Not Specified	Not Specified	Not Specified	[5]
Cancer Metastasis	Lung Metastasis Nude Mice	30 mg/kg	Intraperiton eal (i.p.)	Every 2 days	18 days	[6]
Inflammato ry Diseases						
Rheumatoi d Arthritis	Adjuvant- Induced Arthritis (AIA) Rats	8-16 mg/kg	Intraperiton eal (i.p.)	Daily	2 weeks	[3]
Acute Lung Injury	LPS- Induced Mice	5-20 mg/kg	Intraperiton eal (i.p.)	2h before, 6h & 18h post-LPS	3 doses	[3]
Periodontiti s	Mouse Model	30 mg/kg	Intraperiton eal (i.p.)	Daily	14 days	[3]
Other						
Depression	Chronic Unpredicta ble Mild Stress	5-20 mg/kg	Intraperiton eal (i.p.)	Daily	Days 22-35	[3]



	(CUMS) Rats					
Pharmacok inetics	Sprague- Dawley Rats	100, 250, 625 mg/kg (of extract)	Intragastric (i.g.)	Single dose	N/A	[7]

Experimental Protocols

Protocol 1: Anti-Tumor Efficacy in a Pancreatic Cancer Xenograft Model

This protocol is based on studies evaluating **Eupalinolide B**'s efficacy against pancreatic cancer in nude mice.[1]

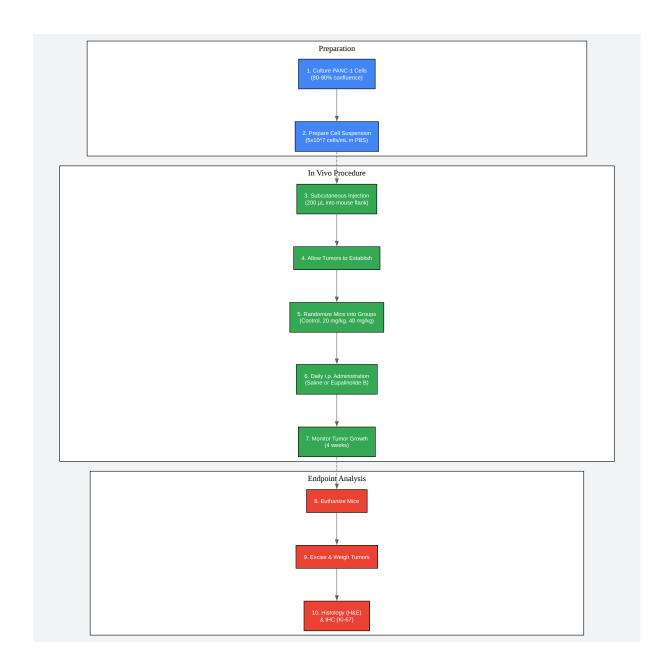
- 1. Animal Model:
- Species: BALB/c nude mice, SPF grade, male.[1]
- Housing: Maintain under controlled conditions of 22±1°C temperature, 40-70% humidity, and a 12-hour light-dark cycle.[1]
- 2. Cell Preparation and Implantation:
- Culture PANC-1 human pancreatic cancer cells until they reach 80-90% confluence.
- Harvest cells, centrifuge, and resuspend in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5×10⁷ cells/mL.[1]
- Subcutaneously inject 200 μL of the cell suspension into the right flank of each mouse.[1]
- 3. Dosing and Administration:
- Drug Preparation: Dissolve **Eupalinolide B** in saline for injection.[1]
- Treatment Groups: Once tumors are established and palpable, randomly assign mice to control and treatment groups (n=6 per group).[1]



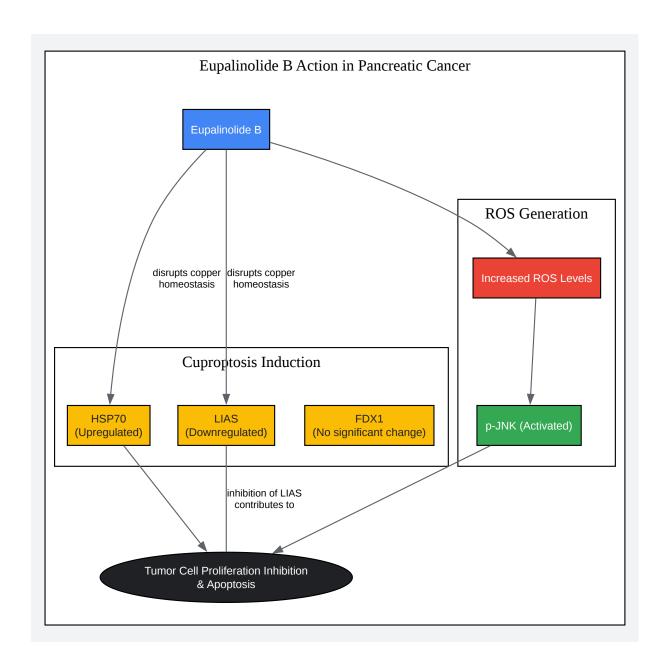
- Vehicle Control Group: Administer saline intraperitoneally (i.p.).
- Treatment Group 1: Administer 20 mg/kg Eupalinolide B i.p. daily.[1]
- Treatment Group 2: Administer 40 mg/kg Eupalinolide B i.p. daily.[1]
- Duration: Continue treatment for 4 weeks.[1]
- 4. Monitoring and Endpoint Analysis:
- Monitor tumor growth and mouse condition throughout the experiment.[1]
- Measure tumor volume at regular intervals.
- At the end of the 4-week treatment period, euthanize the mice.[1]
- Excise tumors, measure final tumor volume, and weigh them.[1]
- Perform immunohistochemical analysis on tumor tissues for proliferation markers like Ki-67 and Hematoxylin and Eosin (H&E) staining for tissue morphology.[1]

Experimental Workflow: Xenograft Model

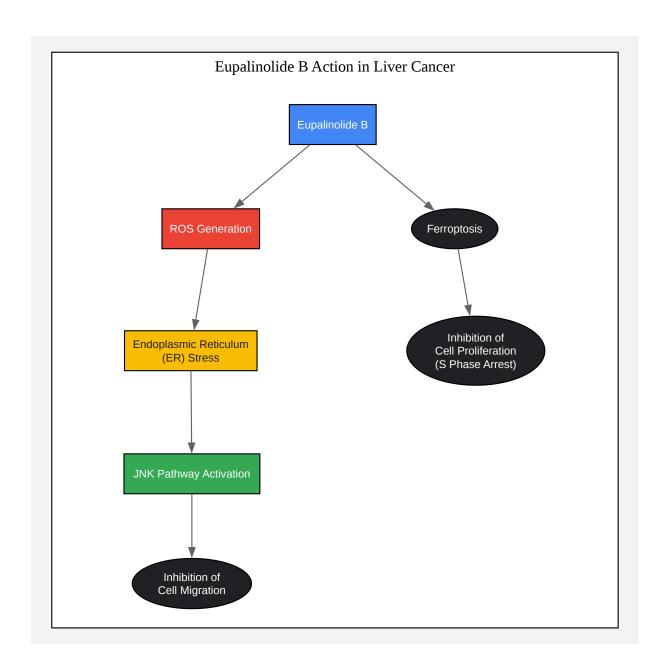




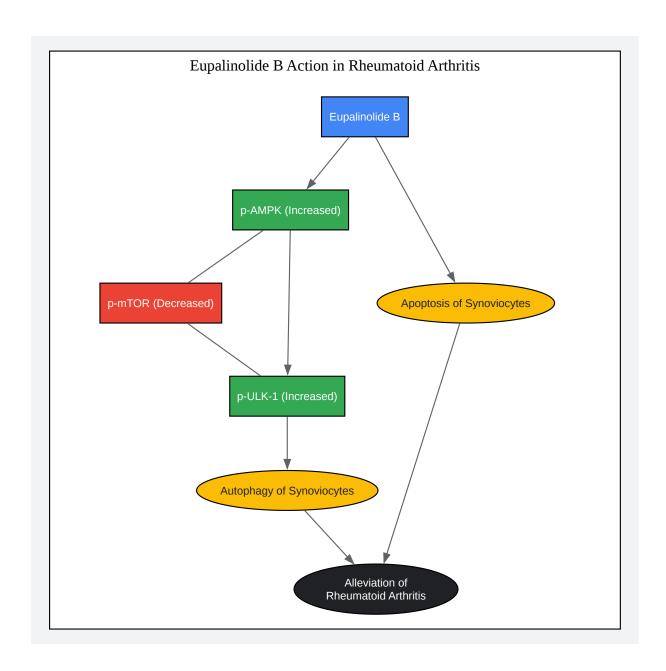












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